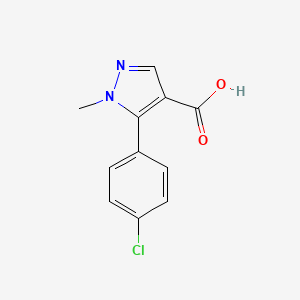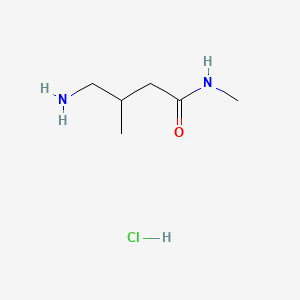
4-amino-N,3-dimethylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of 4-amino-N,3-dimethylbutanamide with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .
Applications De Recherche Scientifique
4-amino-N,3-dimethylbutanamide hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: In the development of pharmaceutical drugs.
Industry: As an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N,N-dimethylbutanamide hydrochloride
- 4-amino-5-chloro-2-methoxybenzoic acid
- 4-piperidin-4-ylpyridine dihydrochloride
Uniqueness
4-amino-N,3-dimethylbutanamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H15ClN2O |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
4-amino-N,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(4-7)3-6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
Clé InChI |
NOQALBRHVNDOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


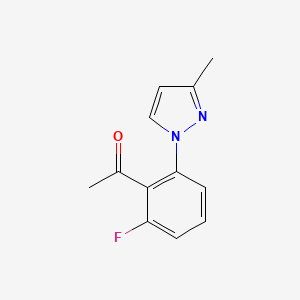



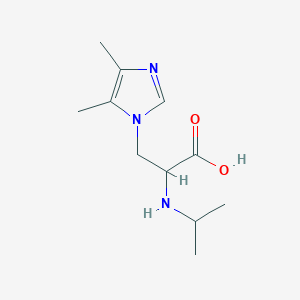
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)

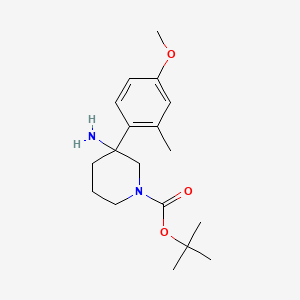
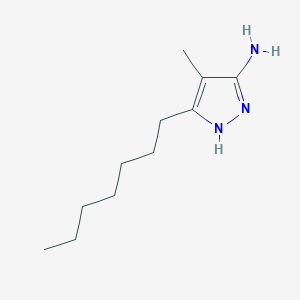

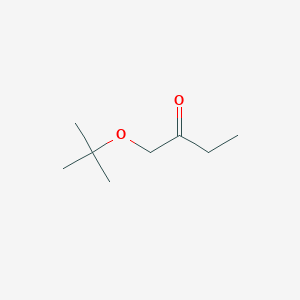

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
